
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with a piperazine group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol typically involves the reaction of cyclohexanone with piperazine under specific conditionsThe reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantiomeric purity and yield. The use of chiral catalysts and enantioselective synthesis techniques is crucial in industrial settings to produce the desired (1R,2R) enantiomer .
化学反应分析
Types of Reactions
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol has numerous applications in scientific research:
作用机制
The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The piperazine group can interact with various receptors or enzymes, modulating their function and leading to specific biological effects .
相似化合物的比较
Similar Compounds
(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol: The enantiomer of (1R,2R)-2-piperazin-1-ylcyclohexan-1-ol, with similar chemical properties but different biological activities.
Cyclohexane-1,2-diamine: A related compound with two amino groups instead of a piperazine ring, used in similar applications
Uniqueness
This compound is unique due to its chiral nature and the presence of both a piperazine ring and a hydroxyl group. This combination allows for diverse chemical reactivity and specific interactions with biological targets, making it a valuable compound in various fields .
生物活性
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol, also referred to as PCP-OH, is a cyclic amine compound that has garnered significant interest in the scientific community for its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine moiety attached to a cyclohexanol structure. Its chiral nature allows for potential enantiomeric variations that may influence its biological activity.
Chemical Formula: C11H18N2O
Molecular Weight: 198.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding: The compound can act as a ligand for several receptors, modulating their activity and influencing physiological responses. It has been shown to bind to G-protein coupled receptors (GPCRs), which play critical roles in signal transduction pathways.
- Enzyme Modulation: It may inhibit or activate specific enzymes, impacting metabolic pathways. For instance, studies indicate its potential as an inhibitor of histone deacetylases (HDACs), which are involved in epigenetic regulation .
Pharmacological Applications
Research indicates that this compound has potential therapeutic applications across various fields:
Neurological Disorders:
- The compound has been investigated for its neuroprotective effects. In vitro studies suggest it may protect against neuronal death induced by toxins, indicating potential use in treating neurodegenerative diseases.
Anticancer Activity:
- Preliminary studies have shown that derivatives of this compound can selectively inhibit cancer cell growth while sparing normal cells, suggesting its utility in oncology .
Antimicrobial Properties:
- The compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further development in infectious disease treatment.
Research Findings and Case Studies
Several studies have explored the biological activity and efficacy of this compound:
属性
IUPAC Name |
(1R,2R)-2-piperazin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














